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Compound of Interest
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Compound Name:
ylmethyl)phenyl)boronic acid

Cat. No.: B1393966

An In-depth Technical Guide to (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid for Advanced
Drug Discovery

Abstract

(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid is a bifunctional organic compound of
significant interest in medicinal chemistry and pharmaceutical development. As a member of
the boronic acid family, it serves as a critical building block, primarily in palladium-catalyzed
cross-coupling reactions, for the synthesis of complex molecular architectures. This guide
provides a comprehensive overview of its chemical properties, a detailed protocol for its
synthesis, and an exploration of its applications in modern drug discovery. The narrative is
grounded in the principles of synthetic organic chemistry, offering field-proven insights for
researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The utility of any chemical building block begins with a thorough understanding of its
fundamental properties. These characteristics dictate storage conditions, reaction compatibility,
and potential physiological interactions.

The molecular structure of (3-(Pyrrolidin-1-yImethyl)phenyl)boronic acid consists of a
central phenylboronic acid core functionalized at the meta-position with a pyrrolidin-1-ylmethyl
group. This unique combination imparts specific reactivity and solubility characteristics. The
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boronic acid moiety is the reactive handle for cross-coupling reactions, while the tertiary amine
of the pyrrolidine group can influence solubility and provides a site for potential salt formation or
hydrogen bonding, which can be crucial for modulating the pharmacokinetic properties of a
final drug candidate.[1]

Table 1: Key Physicochemical Data for (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid

Property Value Source
Molecular Formula C11H16BNO2 [2]
Molecular Weight 205.06 g/mol [2]
CAS Number 1100095-09-7 [3]
Appearance Solid [4]
Predicted Boiling Point 365.1£44.0 °C [3]
Predicted Density 1.16 £ 0.1 g/cm3 [3]
Predicted pKa 8.04 £0.10 [3]
Storage Temperature 2-8°C [3]

Synthesis and Purification: A Validated Protocol

The synthesis of aryl boronic acids is a cornerstone of modern organic chemistry. While
numerous methods exist, the palladium-catalyzed cross-coupling of an aryl halide with a
diboron reagent, known as the Miyaura borylation, is one of the most robust and widely
adopted strategies.[5] This approach offers high functional group tolerance and generally
proceeds with excellent yields.

The following protocol describes a representative synthesis of (3-(Pyrrolidin-1-
ylmethyl)phenyl)boronic acid starting from 1-(3-bromobenzyl)pyrrolidine. The choice of a
palladium catalyst with a suitable phosphine ligand (e.g., Pd(dppf)ClI2) is critical for facilitating
the catalytic cycle. Potassium acetate (KOAC) is used as a mild base, which is essential for the
transmetalation step.
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Experimental Protocol: Miyaura Borylation

Objective: To synthesize (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid from 1-(3-
bromobenzyl)pyrrolidine.

Materials:

1-(3-bromobenzyl)pyrrolidine

¢ Bis(pinacolato)diboron (Bzpinz)

e [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz)
o Potassium Acetate (KOAC)

e Anhydrous 1,4-Dioxane

e Hydrochloric Acid (1M)

e Sodium Sulfate (Naz2S0a)

o Ethyl Acetate

Hexanes

Procedure:

o Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or
Nitrogen), combine 1-(3-bromobenzyl)pyrrolidine (1.0 eq), bis(pinacolato)diboron (1.1 eq),
and potassium acetate (3.0 eq).

o Catalyst Addition: Add Pd(dppf)Clz (0.03 eq) to the flask.

e Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration
(e.g., 0.1 M).

o Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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o Workup: Once the starting material is consumed, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.

o Hydrolysis of Boronate Ester: Concentrate the organic layer under reduced pressure.
Redissolve the crude pinacol boronate ester in a suitable solvent mixture (e.g.,
acetone/water). Add an aqueous acid solution (e.g., 1M HCI) and stir until hydrolysis to the
boronic acid is complete (monitor by TLC/LC-MS).

 Purification: Extract the product into an organic solvent like ethyl acetate. Dry the organic
layer over anhydrous sodium sulfate (Na2=S0a), filter, and concentrate in vacuo. The crude
product can be purified by recrystallization from a suitable solvent system (e.g., ethyl
acetate/hexanes) or by column chromatography to yield the final product.

Reaction Preparation
Reaction Execution Workup & Purification

Combine:

rrolidine Heat to 80-90°C Hydrolyze Ester (3-(Pyrrolidin-1-ylmethyl)
| Add Pd(dppf)Cl2 ‘%‘ Add Anhydrous Dioxane ‘%‘ (12-18h) ‘%‘ Cool & Quench ‘—b{ (Aqueous Acid) Extract & Purify [—» _phenylboronic acid
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Caption: General workflow for the Miyaura borylation synthesis.

Applications in Medicinal Chemistry & Drug
Discovery

Boronic acids are not merely synthetic intermediates; they are enabling tools in the quest for
novel therapeutics.[5] Their stability, low toxicity, and versatile reactivity make them
indispensable in modern drug discovery.[6] The first boronic acid-containing drug, Bortezomib
(Velcade), was approved by the FDA in 2003, paving the way for a new class of
pharmaceuticals.[5][6]

The primary application of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid is in the Suzuki-
Miyaura cross-coupling reaction. This Nobel Prize-winning reaction facilitates the formation of a
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carbon-carbon bond between the boronic acid and an aryl (or vinyl) halide or triflate.[7] This
capability is paramount for constructing biaryl systems, which are common structural motifs in
many approved drugs.

Causality in Application:

 Structural Scaffolding: This specific boronic acid allows medicinal chemists to introduce the
"3-(pyrrolidin-1-ylmethyl)phenyl" moiety into a target molecule. This is crucial for exploring
the structure-activity relationship (SAR) of a drug candidate.

e Modulation of Properties: The pyrrolidine group is not just a passive spectator. Its inclusion
can enhance the aqueous solubility of the final compound, a critical factor for bioavailability.
[1] Furthermore, its basic nitrogen atom can serve as a proton acceptor, influencing how the
drug interacts with its biological target.[1]

o Lead Optimization: In drug development, researchers often create libraries of related
compounds to find the one with the best efficacy and safety profile. The reliable nature of the
Suzuki coupling with building blocks like this boronic acid accelerates this optimization
process.
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Caption: Role of the boronic acid in a typical drug discovery workflow.

Handling and Safety

As with all laboratory chemicals, proper handling of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic

acid is essential. It is classified as a hazardous substance and requires appropriate safety
precautions.

e Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

Some boronic acids are associated with causing serious eye damage.[4]

o Precautionary Statements:
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[e]

Wear protective gloves, eye protection, and face protection.

o

Use only outdoors or in a well-ventilated area.

[¢]

Avoid breathing dust/fume/gas/mist/vapors/spray.

[e]

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

[4]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically
at 2-8°C.[3]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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